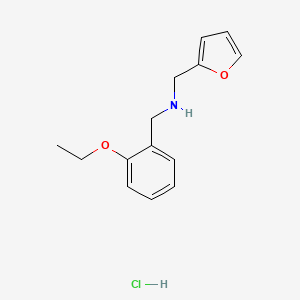
N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
説明
N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as DOBA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DOBA belongs to the family of benzoxazinones, which are known to exhibit a variety of biological activities.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. Additionally, this compound has been shown to modulate the expression of various genes that are involved in inflammation and oxidative stress, which may explain its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and modulates the expression of various genes involved in inflammation and oxidative stress. In vivo studies have also demonstrated the anticancer activity of this compound, as well as its anti-inflammatory and neuroprotective activities.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide for lab experiments is its ease of synthesis. This compound can be synthesized by a straightforward method that does not require specialized equipment or expertise. Additionally, this compound has been found to exhibit a range of biological activities, making it a versatile compound for various scientific research applications. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One area of interest is the development of this compound-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use. Another area of interest is the investigation of this compound's neuroprotective activity, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential of this compound as an anti-inflammatory and antioxidant agent should be further explored, as these properties may have therapeutic applications in a variety of diseases.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been found to exhibit a range of biological activities that make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent. This compound has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective activities, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-6-5-7-14(13(12)2)19-17(21)10-20-15-8-3-4-9-16(15)23-11-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCAULQDQCLECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)COC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(3-phenylpropyl)amino]carbonyl}phenyl propionate](/img/structure/B4409212.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-phenylethanamine hydrochloride](/img/structure/B4409222.png)
![2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409227.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4409237.png)
![4-{4-[3-(1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409242.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4409262.png)
![4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4409263.png)


![2-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4409292.png)